1-[3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one
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Overview
Description
1-[3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one is a complex organic compound that belongs to the class of bipyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Coupling reactions: The pyrazole ring is then coupled with various aryl halides or aryl boronic acids using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Functional group modifications:
Industrial Production Methods
Industrial production of 1-[3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides, nitro groups, or alkyl groups.
Scientific Research Applications
1-[3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound is explored for its use as a catalyst in various organic reactions and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of 1-[3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to changes in cell growth and apoptosis.
Comparison with Similar Compounds
1-[3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one can be compared with other bipyrazole derivatives:
Similar Compounds: 1,3,4-thiadiazole derivatives, imidazole derivatives, and indole derivatives.
Uniqueness: The compound’s unique structure allows for specific interactions with molecular targets, making it a promising candidate for drug development and materials science applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of 1-[3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one, researchers can further explore its potential in various scientific fields.
Properties
IUPAC Name |
1-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O/c1-19-13-15-22(16-14-19)27-24(18-30(29-27)23-11-7-4-8-12-23)26-17-25(28-31(26)20(2)32)21-9-5-3-6-10-21/h3-16,18,26H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNYQAXINGMVJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)C)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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